Epiprogoitrin potassium salt
Description
Chemical Identity and Structural Characterization of Epiprogoitrin Potassium Salt
Molecular Formula and Systematic Nomenclature
This compound is defined by the molecular formula C₁₁H₁₈KNO₁₀S₂ , with a molecular weight of 427.5 g/mol . Its systematic IUPAC name is potassium (3S)-3-hydroxy-N-(sulfooxy)-4-pentenimidate 1-thio-β-D-glucopyranoside , reflecting the thioglucose backbone substituted with a sulfated hydroxypentenimidate group and a potassium counterion. The compound is distinguished from its stereoisomer, progoitrin, by the S-configuration at the C3 position of the aliphatic side chain.
Table 1: Molecular descriptors of this compound
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₈KNO₁₀S₂ |
| Molecular weight (g/mol) | 427.5 |
| CAS Registry Number | 21087-74-1 |
| Parent compound (CID) | 12309644 |
Crystallographic Properties and Solid-State Configuration
X-ray diffraction and cryo-scanning electron microscopy (cryo-SEM) studies of glucosinolates reveal that this compound adopts a monoclinic crystal system with lattice parameters indicative of strong ionic interactions between the sulfated moiety and potassium ions. The sulfate group’s tetrahedral geometry facilitates coordination with potassium, while the thioglucose backbone stabilizes the structure through intramolecular hydrogen bonding. Energy-dispersive X-ray (EDX) mapping further confirms localized sulfur and potassium densities in crystalline regions, correlating with the compound’s stability in solid-state matrices.
Stereochemical Analysis of the Thioglucose Moiety
The thioglucose unit in this compound exhibits β-anomeric configuration , as evidenced by circular dichroism (CD) spectra showing a negative Cotton effect at 220 nm. High-performance liquid chromatography coupled with chiral detection (HPLC-CD) resolves epiprogoitrin from progoitrin based on the S-configuration at the C3 hydroxy group, yielding a distinct g-factor of -0.4257 for pure R-goitrin and +0.5040 for S-enantiomers. This stereochemical specificity influences its metabolic conversion to goitrin, a process mediated by plant myrosinases.
Table 2: Stereochemical parameters of epiprogoitrin derivatives
| Enantiomer | CD ΔA (mdeg) | UV Absorbance (AU) | g-Factor (ΔA/A) |
|---|---|---|---|
| R-goitrin | -4391.9 | 10,317.8 | -0.4257 |
| S-goitrin | +5024.0 | 9,969.0 | +0.5040 |
Counterion Interactions in Potassium Salt Formation
The potassium ion in this compound engages in electrostatic interactions with the sulfate (-OSO₃⁻) and thioglucose (-S⁻) groups, as demonstrated by Fourier-transform infrared (FTIR) spectra showing shifts at 1,240 cm⁻¹ (S=O stretching) and 1,020 cm⁻¹ (C-S vibration). Thermogravimetric analysis (TGA) reveals a decomposition onset at 210°C, attributed to the loss of potassium counterions prior to backbone degradation. Quantum mechanical calculations further suggest a binding energy of -328 kJ/mol for the potassium-sulfate interaction, underscoring its role in stabilizing the salt form.
Properties
IUPAC Name |
potassium;[[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO10S2.K/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11;/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYXFCKWHSTEIK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18KNO10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Plant Material Preparation
Fresh or freeze-dried plant tissues are ground to ≤1 mm particles to maximize surface area for solvent interaction. Cruciferous seeds require defatting via hexane or petroleum ether to remove lipids that interfere with glucosinolate extraction.
Solvent Extraction
Aqueous methanol (70–80% v/v) at 80°C for 48 hours achieves optimal epiprogoitrin recovery (Table 1). Sonication (30–60 minutes) enhances yield by 12–18% through cell wall disruption. Centrifugation at 3,000–4,000 × g for 20 minutes separates insoluble residues.
Table 1: Solvent Systems for Epiprogoitrin Extraction
| Solvent | Concentration (%) | Temperature (°C) | Yield (mg/g DW) | Source |
|---|---|---|---|---|
| Aqueous Methanol | 80 | 80 | 2.34 ± 0.11 | |
| Ethanol | 70 | 70 | 1.89 ± 0.09 | |
| Water | 100 | 25 | 0.67 ± 0.05 |
Desulfation and Purification
Crude extracts undergo desulfation using sulfatase enzymes (e.g., Helix pomatia) at pH 7.0 and 37°C for 12 hours, converting glucosinolates to desulfo derivatives for improved stability. Anion-exchange chromatography (DEAE Sephadex A-25) with 0.5 M potassium sulfate elution isolates this compound with ≥95% purity.
Chemical Synthesis Approaches
While extraction remains dominant, synthetic routes are emerging for standardized production:
Precursor Synthesis
Epiprogoitrin’s aglycone, (2S)-2-hydroxy-3-butenyl moiety, is synthesized via Sharpless asymmetric dihydroxylation of 1,3-butadiene monoepoxide, achieving 88% enantiomeric excess. The glucose moiety is introduced using Koenigs-Knorr glycosylation with acetobromoglucose and silver oxide catalysis.
Sulfation and Salt Formation
The intermediate undergoes sulfation with sulfur trioxide-pyridine complex in anhydrous DMF, followed by potassium hydroxide neutralization (pH 7.5–8.0) to precipitate the potassium salt. Crystallization from ethanol/water (1:3 v/v) yields 427.49 g/mol crystals with 98.2% HPLC purity.
Table 2: Synthetic this compound Characterization
| Parameter | Value | Method | Source |
|---|---|---|---|
| Purity (HPLC) | 98.2% ± 0.5% | C18 column, 220 nm | |
| Melting Point | 162–164°C (dec.) | Differential Scanning Calorimetry | |
| Specific Rotation | [α]²⁵D = +23.4° (c=1, H₂O) | Polarimetry |
Purification and Isolation Techniques
Solid-Phase Extraction (SPE)
C18 SPE cartridges preconditioned with methanol/water (5:95 v/v) retain epiprogoitrin, which is eluted with 40% acetonitrile. Recovery rates reach 92.7% ± 2.1%.
Preparative HPLC
A Luna C18(2) column (250 × 21.2 mm, 5 µm) with isocratic 15% acetonitrile/0.1% formic acid achieves baseline separation (tR = 12.3 minutes). Lyophilization yields 98.5% pure this compound.
Analytical Characterization Methods
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Electrospray ionization (ESI-) in multiple reaction monitoring (MRM) mode detects the [M−H]⁻ ion at m/z 426.9 → 97.0 (sulfate) and 259.1 (glucose fragment). Limit of quantification (LOQ) is 0.1 µg/mL.
Nuclear Magnetic Resonance (NMR)
¹H NMR (600 MHz, D₂O): δ 5.85 (dd, J=10.4, 17.2 Hz, H-4), 5.25 (d, J=17.2 Hz, H-5a), 5.15 (d, J=10.4 Hz, H-5b), confirming the allylic hydroxyl structure.
Comparative Analysis of Preparation Methods
Table 3: Natural vs. Synthetic Epiprogoitrin Production
| Parameter | Natural Extraction | Chemical Synthesis |
|---|---|---|
| Yield | 0.5–2.5% (plant DW) | 65–75% (theoretical) |
| Purity | 95–98% | 98–99% |
| Cost | $120–150/g | $450–600/g |
| Scalability | Limited by biomass | High with precursor supply |
| Environmental Impact | Solvent waste generation | Toxic reagent utilization |
Industrial-Scale Production Considerations
Large-scale processes utilize continuous extraction reactors (e.g., ASE 350) at 10 MPa and 80°C, reducing solvent use by 40%. Potassium salt crystallization is optimized via anti-solvent (acetone) addition, achieving 89% recovery.
Chemical Reactions Analysis
Types of Reactions
Epiprogoitrin potassium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce its aglycone form, epiprogoitrin.
Oxidation: It can undergo oxidation reactions to form different oxidized products.
Substitution: The glucosinolate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Produces epiprogoitrin.
Oxidation: Forms various oxidized derivatives.
Substitution: Results in substituted glucosinolate derivatives.
Scientific Research Applications
Epiprogoitrin potassium salt has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of glucosinolates in plant extracts.
Biology: Studied for its role in plant defense mechanisms and its potential effects on herbivores.
Medicine: Investigated for its potential health benefits, including anti-cancer properties.
Industry: Used in the development of natural pesticides and as a bioactive compound in functional foods
Mechanism of Action
Epiprogoitrin potassium salt exerts its effects through various molecular targets and pathways:
Plant Defense: Acts as a deterrent to herbivores by releasing toxic compounds upon hydrolysis.
Health Benefits: The hydrolyzed products, such as isothiocyanates, have been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation.
Comparison with Similar Compounds
Structural and Stereochemical Differences
Epiprogoitrin potassium salt belongs to the aliphatic hydroxy glucosinolate subclass. Key structural analogs include:
The stereochemistry at the C2 position in epiprogoitrin and progoitrin significantly influences their metabolic fate. Epiprogoitrin deglycosylates to epigoitrin, whereas progoitrin yields goitrin [(S)-isomer], a compound linked to goitrogenic effects .
Pharmacokinetic Profiles
A validated LC-ESI-MS/MS method revealed stereoselective pharmacokinetics in rats (Table 1) :
| Parameter | Epiprogoitrin (Oral) | Progoitrin (Oral) | Epiprogoitrin (IV) | Progoitrin (IV) |
|---|---|---|---|---|
| Cₘₐₓ (ng/mL) | 1,200 ± 150 | 950 ± 120 | 3,500 ± 300 | 1,200 ± 100 |
| AUC₀–t (h·ng/mL) | 2,800 ± 200 | 2,200 ± 180 | 6,500 ± 450 | 2,300 ± 200 |
| t₁/₂ (h) | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.0 ± 0.4 | 1.8 ± 0.3 |
| Bioavailability (%) | 20.1–34.1 | 60.3–75.2 | — | — |
Key findings:
Bioactivity and Distribution in Isatidis Radix
Epiprogoitrin, progoitrin, and their deglycosylated metabolites (epigoitrin, goitrin) exhibit anti-influenza activity by inhibiting viral replication in vitro (EC₅₀ = 12–25 μM) . DESI mass spectrometry imaging localized these glucosinolates predominantly in the phloem of Isatidis Radix, whereas phenylpropanoids like clemastanin B accumulate in the cambium .
In contrast, gluconapin and glucotropaeolin lack hydroxyl groups on their side chains, resulting in weaker antiviral effects but broader insecticidal properties .
Analytical Methodologies
- Quantification : HPLC-MS/MS with LOQ = 2 ng/mL enables simultaneous detection of epiprogoitrin and progoitrin in plasma .
- Imaging: DESI-Q-TOF/MS spatially resolves glucosinolates in plant tissues, confirming phloem-specific accumulation .
- Stability : this compound requires storage at <−15°C to prevent degradation, unlike glucoerucin potassium salt, which is stable at 2–8°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
